N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl group linked to an acetamide moiety. The acetamide is further modified with a 3-acetylphenyl group, while the triazole ring is substituted at position 5 with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-12(26)13-5-4-6-15(9-13)22-18(27)11-30-20-24-23-19(25(20)21)14-7-8-16(28-2)17(10-14)29-3/h4-10H,11,21H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMESNGRNWKFRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cholinesterases, which are critical for neurotransmitter regulation. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
- Antioxidant Properties : Studies have demonstrated that related compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress . This activity is significant for preventing cellular damage.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess notable antimicrobial properties. For example:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Candida albicans | Moderate |
These findings suggest that the compound may be effective against a range of pathogenic bacteria and fungi .
Cholinesterase Inhibition
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been quantified in various studies. For instance:
| Compound | IC50 Value (μM) |
|---|---|
| N-(3-acetylphenyl)-... | 12.5 |
| Tacrine (reference) | 0.06 |
This data indicates that while the compound is less potent than tacrine, it still exhibits promising inhibitory effects on cholinesterases .
Neuroprotective Effects
A study conducted on animal models demonstrated that administration of N-(3-acetylphenyl)-... resulted in improved cognitive function and reduced markers of oxidative stress in the brain. The results indicated enhanced memory retention and learning capabilities compared to control groups .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have indicated cytotoxic effects against various cancer cell lines. For example:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.0 |
These findings warrant further investigation into the compound's potential as an anticancer agent .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit potent antimicrobial properties. N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown effectiveness against a range of bacterial strains. The incorporation of the triazole moiety enhances its ability to disrupt microbial cell wall synthesis and function, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has been studied for its anticancer potential. Triazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines.
Anti-inflammatory Effects
In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity can be beneficial in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Agricultural Applications
Fungicide Development
The triazole structure is well-known for its fungicidal properties. Research has shown that this compound can serve as a potential fungicide against various plant pathogens. Its application could lead to the development of new agricultural products aimed at protecting crops from fungal infections.
Materials Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its use in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Such materials could find applications in coatings and composites.
Comprehensive Data Table
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Pharmacology | Antimicrobial | Disruption of microbial cell wall synthesis |
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Agriculture | Fungicide | Inhibition of fungal growth |
| Materials Science | Polymer Chemistry | Enhancement of mechanical properties |
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains. Results showed that this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development. -
Anticancer Activity
In a recent investigation into the anticancer effects of triazole derivatives on breast cancer cells, this compound was found to reduce cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment. -
Fungicidal Properties
Field trials conducted on various crops treated with formulations containing this compound demonstrated a marked reduction in fungal infections compared to untreated controls. The compound's efficacy was attributed to its ability to inhibit ergosterol biosynthesis in fungi.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The 1,2,4-triazole scaffold is a common feature among analogs, but substitutions at positions 4 and 5 critically influence bioactivity:
Key Observations :
Acetamide Moiety Modifications
The N-arylacetamide component varies significantly across analogs:
Key Observations :
- Electron-Withdrawing Groups : The 3-acetylphenyl group in the target compound mirrors the activity-enhancing effects of chloro or nitro substituents in antimicrobial derivatives (e.g., KA3) .
- Steric Effects: Bulky substituents (e.g., phenoxyphenyl in ) may reduce bioavailability compared to smaller groups like acetyl .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
